3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine
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Overview
Description
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine compound characterized by the presence of a bromophenyl group and a trifluoromethyl group. Diazirines are a class of photo-reactive compounds that are widely used in photochemistry and photobiology due to their ability to form highly reactive carbenes upon exposure to ultraviolet light. This particular compound is of interest due to its unique chemical structure and reactivity, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor, such as a ketone or an aldehyde, with an amine and a halogenating agent.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or a brominating reagent.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of the diazirine intermediate with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis to generate a highly reactive carbene intermediate.
Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidation and reduction products.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is used to induce photolysis.
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can be used in the presence of a suitable base.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used.
Major Products:
Photolysis: Formation of carbene intermediates.
Substitution Reactions: Formation of substituted bromophenyl derivatives.
Oxidation and Reduction: Formation of various oxidation and reduction products.
Scientific Research Applications
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine has a wide range of scientific research applications, including:
Photochemistry: Used as a photo-reactive probe to study photochemical reactions and mechanisms.
Photobiology: Employed in the study of biological processes involving light, such as photosynthesis and photoreception.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of photo-activated drugs.
Material Science: Used in the development of photo-responsive materials and coatings.
Mechanism of Action
The primary mechanism of action of 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This carbene can then react with various substrates, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
3-(4-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a methylphenyl group instead of a bromophenyl group.
3-(4-Fluorophenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
Uniqueness: 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the presence of the bromophenyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. The trifluoromethyl group also imparts unique chemical properties, such as increased stability and reactivity, making this compound particularly valuable in scientific research.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-(trifluoromethyl)diazirine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-3-1-5(2-4-6)7(13-14-7)8(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEXZCGWGWNLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952143-02-1 |
Source
|
Record name | 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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